3-Iodo-L-tyrosine methyl ester
Overview
Description
3-Iodo-L-tyrosine methyl ester is a chemical compound with the molecular formula C10H12INO3. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of an iodine atom attached to the phenyl ring of the tyrosine moiety and a methyl ester group at the carboxyl end. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Scientific Research Applications
3-Iodo-L-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving protein modification and labeling, as well as in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 3-Iodo-L-tyrosine methyl ester is the Tyrosine–tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Mode of Action
The compound interacts with its target, the Tyrosine–tRNA ligase, by mimicking the structure of tyrosine . Tyrosine is first activated by ATP to form Tyr-AMP and then transferred to the acceptor end of tRNA(Tyr)
Biochemical Pathways
This compound is involved in the Thyroid Hormone Synthesis metabolic pathway . It is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring .
Result of Action
It is known that 3-iodo-l-tyrosine is a reversible inhibitor of the enzyme tyrosine hydroxylase . This enzyme is crucial for the synthesis of the neurotransmitter dopamine . Therefore, the compound may have an impact on dopamine levels and related physiological processes.
Action Environment
It is known that the compound is stable under freezer storage conditions
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Iodo-L-tyrosine methyl ester plays a significant role in biochemical reactions, primarily as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound can modulate the levels of these neurotransmitters, impacting various physiological processes . Additionally, this compound interacts with other biomolecules such as transporters and binding proteins, influencing its distribution and activity within the body .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to alter dopamine levels in cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . In studies involving Drosophila melanogaster, feeding the flies with this compound resulted in impaired dopamine signaling, which in turn affected learning and memory processes . This compound’s influence on cell function underscores its potential as a tool for studying neurotransmitter-related cellular mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine hydroxylase, inhibiting its activity and preventing the conversion of tyrosine to L-DOPA, a precursor of dopamine . This inhibition leads to decreased dopamine synthesis, which can have downstream effects on various physiological processes. Additionally, this compound may interact with other enzymes and proteins, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its inhibitory effects on dopamine synthesis are acute and can be reversed by the administration of L-DOPA . The stability and degradation of this compound in vitro and in vivo are also important considerations, as these factors can influence its long-term effects on cellular function . Understanding these temporal dynamics is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tyrosine hydroxylase and modulate dopamine levels without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, such as impaired motor function and altered behavior . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of catecholamines. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, influencing the levels of dopamine and other neurotransmitters . Additionally, this compound may affect metabolic flux and metabolite levels, further modulating its biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that it can be taken up by cells through amino acid transport systems and distributed to different tissues, including the brain and liver . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine methyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the reaction of L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the para position of the phenyl ring. The resulting 3-iodo-L-tyrosine is then esterified using methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-L-tyrosine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and organometallic compounds. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or iodine can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include deiodinated tyrosine derivatives and reduced phenolic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-L-tyrosine: Similar to 3-Iodo-L-tyrosine methyl ester but lacks the methyl ester group.
L-tyrosine methyl ester: Similar but lacks the iodine atom.
3,5-Diiodo-L-tyrosine methyl ester: Contains an additional iodine atom at the meta position.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its utility in scientific studies .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJFMMTOKMYMT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459640 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70277-02-0 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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